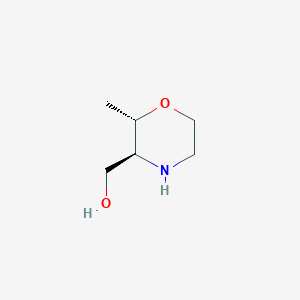
((2S,3S)-2-Methylmorpholin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2S,3S)-2-Methylmorpholin-3-yl)methanol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a morpholine ring substituted with a methyl group at the 2-position and a hydroxymethyl group at the 3-position. Its unique stereochemistry and functional groups make it a valuable intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3S)-2-Methylmorpholin-3-yl)methanol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable precursor, such as a protected morpholine derivative.
Functional Group Introduction:
Hydroxymethyl Group Addition: The hydroxymethyl group at the 3-position can be introduced via hydroxymethylation reactions, often using formaldehyde or paraformaldehyde in the presence of a base.
Deprotection and Purification: The final step involves deprotecting the morpholine ring and purifying the product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Enzymatic methods using engineered bacteria or yeast strains can also be employed to achieve high yields and enantioselectivity .
Análisis De Reacciones Químicas
Types of Reactions
((2S,3S)-2-Methylmorpholin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4.
Reduction: The compound can be reduced to the corresponding amine or alcohol using reducing agents such as LiAlH4 or NaBH4.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in acidic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides (e.g., methyl iodide) or sulfonates (e.g., tosylates) in the presence of a base.
Major Products
Oxidation: Formyl or carboxyl derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
((2S,3S)-2-Methylmorpholin-3-yl)methanol has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents, including antiviral and anticancer drugs.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ((2S,3S)-2-Methylmorpholin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxymethyl group can form hydrogen bonds with active site residues, while the morpholine ring provides structural stability. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3R)-3-Methylglutamate: A nonproteinogenic amino acid with similar stereochemistry and functional groups.
(2S,3S)-3-Hydroxyleucine: A β-hydroxy-α-amino acid found in several bioactive natural products.
Uniqueness
((2S,3S)-2-Methylmorpholin-3-yl)methanol is unique due to its specific combination of a morpholine ring, methyl group, and hydroxymethyl group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
[(2S,3S)-2-methylmorpholin-3-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c1-5-6(4-8)7-2-3-9-5/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 |
Clave InChI |
PWDXWDJQJUXDSL-WDSKDSINSA-N |
SMILES isomérico |
C[C@H]1[C@@H](NCCO1)CO |
SMILES canónico |
CC1C(NCCO1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


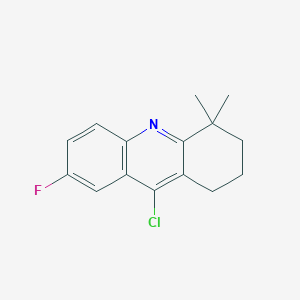
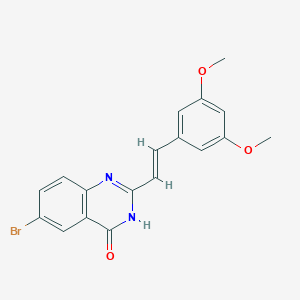
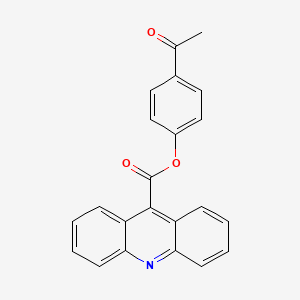
![tert-Butyl 4-(((4-fluorobenzo[d]isoxazol-3-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B12930123.png)

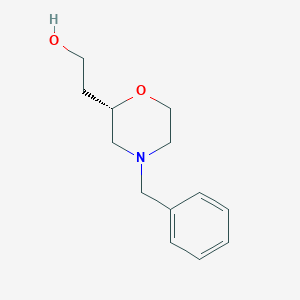


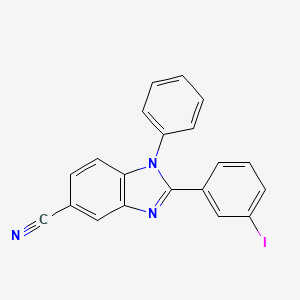

![Benzoic acid, 3-[3-(3-fluoro-4-methylphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12930167.png)
![3-Methyl-5-(methylsulfanyl)-2,4-dihydro-7h-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12930171.png)
![rel-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl (2-(2-(2-(2-((4-(cyanoethynyl)phenyl)amino)-2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate](/img/structure/B12930184.png)
![N-Methyl-5-oxaspiro[3.4]octan-7-amine](/img/structure/B12930192.png)
